molecular formula C24H27N3O2S B2505428 2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-phenylbutan-2-yl)acetamide CAS No. 1105214-51-4

2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-phenylbutan-2-yl)acetamide

Cat. No.: B2505428
CAS No.: 1105214-51-4
M. Wt: 421.56
InChI Key: OQUNZGHWSDJDJW-UHFFFAOYSA-N
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Description

2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-phenylbutan-2-yl)acetamide is a useful research compound. Its molecular formula is C24H27N3O2S and its molecular weight is 421.56. The purity is usually 95%.
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Scientific Research Applications

Dual Inhibitory Activities on Thymidylate Synthase and Dihydrofolate Reductase

This compound, along with related structures, has been studied for its potent dual inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial for DNA synthesis and repair, making them targets for anticancer drug development. One study highlights the synthesis of classical and nonclassical analogues of this compound, demonstrating potent dual inhibitory activities against human TS and DHFR, indicating potential applications in cancer treatment (Gangjee et al., 2008).

Structural Analysis and Conformation

Research has been conducted on the crystal structures of related compounds, providing insights into their molecular conformation, which is essential for understanding their interaction with biological targets. These studies contribute to the design of more effective drugs by revealing how structural features influence biological activity (Subasri et al., 2016).

Antimicrobial Activity

Another area of application is the exploration of antimicrobial activities. Certain derivatives of this chemical structure have been synthesized and evaluated for their antibacterial and antifungal properties. This research suggests potential applications in developing new antimicrobial agents, which are increasingly important due to rising antibiotic resistance (Nunna et al., 2014).

Antitumor Potential

Compounds with similar structures have been explored for their antitumor activity. Research focuses on designing molecules that can inhibit cancer cell growth with specific targeting mechanisms, indicating potential applications in cancer therapy (Gangjee et al., 2000).

Enzyme Inhibition for Therapeutic Applications

Further research into similar compounds explores their use as enzyme inhibitors with therapeutic applications. By understanding how these molecules interact with enzymes at a molecular level, scientists can design drugs that specifically target pathological processes in diseases (Gangjee et al., 2009).

Properties

IUPAC Name

2-(2-benzylsulfanyl-4-methyl-6-oxo-1H-pyrimidin-5-yl)-N-(4-phenylbutan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2S/c1-17(13-14-19-9-5-3-6-10-19)25-22(28)15-21-18(2)26-24(27-23(21)29)30-16-20-11-7-4-8-12-20/h3-12,17H,13-16H2,1-2H3,(H,25,28)(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUNZGHWSDJDJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC2=CC=CC=C2)CC(=O)NC(C)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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